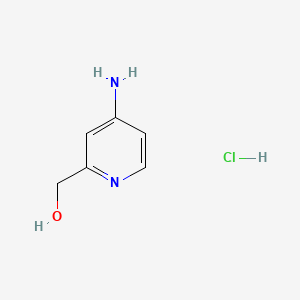
(4-Aminopyridin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Aminopyridin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1354940-95-6 . It has a molecular weight of 160.6 and its molecular formula is C6H9ClN2O. It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Aminopyridin-2-yl)methanol hydrochloride” is 1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Aminopyridin-2-yl)methanol hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 160.6 and its molecular formula is C6H9ClN2O.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
A study by Kim et al. (2018) highlighted the role of 4-aminopyridine derivatives in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), where a catalyst system involving 4-aminopyridine/Cu(I) chloride showed exceptional efficiency. This system facilitated the fastest reaction rate and lowest by-product production due to the high basicity of 4-aminopyridine and minimal steric hindrance, underscoring its potential in producing high-performance polymers (Kim et al., 2018).
Neurophysiology and Spinal Cord Injury
In the realm of neurophysiology, 4-aminopyridine-3-methanol (4-AP-3-MeOH), a derivative of 4-aminopyridine, was found to significantly restore axonal conduction in injured spinal cord white matter. This compound is more potent than 4-AP and does not alter axonal electrophysiological properties, making it an optimal choice for spinal cord injury treatment (Sun et al., 2010).
Catalytic Elimination of Methanol
Research by Qia (2015) introduced two organic-inorganic hybrids synthesized using hydrothermal methods for the catalytic elimination of gaseous methanol. These compounds, containing 4-aminopyridine ligands, showed improved catalytic activity and stability compared to traditional catalysts, offering a promising approach for methanol elimination processes (Qia, 2015).
Charge Transfer Complexes
Al-Ahmary et al. (2011) conducted a study on the hydrogen bonded charge transfer complex (HBCT) between 2-aminopyridine and chloranilic acid, where the stoichiometry of the complex was identified as 1:1. This research is indicative of the potential applications of aminopyridine derivatives in developing materials with specific electronic properties, relevant for electronic and photonic devices (Al-Ahmary et al., 2011).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
(4-aminopyridin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQGIUTVRMJEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-2-yl)methanol hydrochloride | |
CAS RN |
1354940-95-6 |
Source


|
| Record name | (4-aminopyridin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


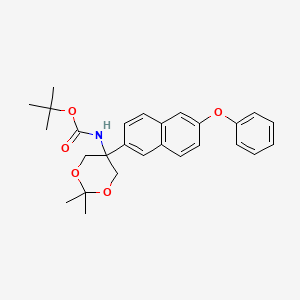
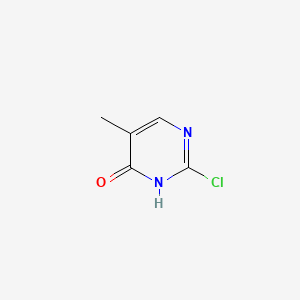
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
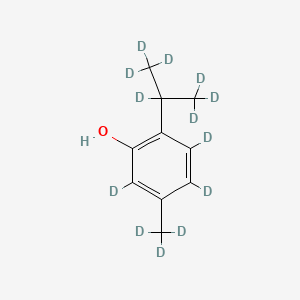
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)



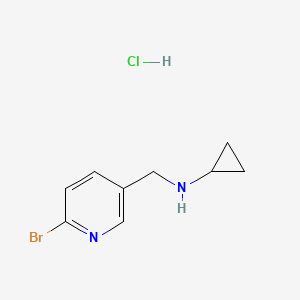
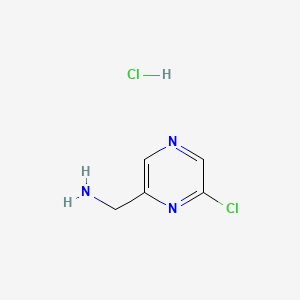
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)